Formycin triphosphate is a nucleotide analog related to adenosine triphosphate, playing significant roles in biochemical research and applications. It is derived from formycin, a compound known for its structural similarity to purine nucleotides. Formycin triphosphate is primarily studied for its potential as a substrate in various enzymatic reactions and its ability to inhibit certain biological processes.
Formycin triphosphate is synthesized from the natural product formycin, which is produced by specific microorganisms, particularly Streptomyces species. The biosynthetic pathways leading to formycin involve several enzymatic steps that convert ribose-5-phosphate into the final nucleotide structure. Research has identified key enzymes involved in this biosynthesis, enhancing our understanding of how formycin and its derivatives are formed in nature .
Formycin triphosphate is classified as a nucleoside triphosphate analog. It shares structural characteristics with adenosine triphosphate, making it a relevant compound in studies of nucleotide metabolism and enzyme kinetics.
The synthesis of formycin triphosphate typically involves several key steps:
Technical details indicate that the enzymatic synthesis can be conducted using microbial cultures that express the necessary biosynthetic genes or through chemical synthesis methods that mimic natural processes .
Formycin triphosphate consists of three main components:
The molecular formula for formycin triphosphate can be represented as C₁₁H₁₄N₅O₁₄P₃, highlighting its complexity and similarity to other nucleotide triphosphates .
Formycin triphosphate participates in various biochemical reactions:
Technical details regarding these reactions include kinetic studies that assess how effectively formycin triphosphate can replace adenosine triphosphate in enzymatic processes.
The mechanism of action for formycin triphosphate primarily revolves around its role as an ATP analog:
Kinetic analyses have shown that the inhibition constant (K_i) for formycin triphosphate varies depending on the enzyme and substrate concentrations, indicating its potential utility in studying enzyme kinetics and mechanisms.
Formycin triphosphate is typically a white crystalline solid at room temperature. It is soluble in water due to its polar phosphate groups, which facilitate interactions with solvent molecules.
Relevant data from studies indicate that the compound's reactivity profile makes it suitable for various biochemical applications.
Formycin triphosphate has several important applications in scientific research:
Formycin triphosphate (FoTP) is a structurally unique nucleotide analog with the chemical formula C₁₀H₁₆N₅O₁₃P₃ and a molecular weight of 507.18 g/mol. Its IUPAC name is ((2R,3S,4R,5S)-5-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate, reflecting its stereochemical complexity [2] [9]. The molecule features a rigid pyrazolopyrimidine ring system instead of the purine base found in canonical nucleotides, with the 7-amino group serving as a key hydrogen-bonding moiety. The ribose sugar maintains a β-D-ribofuranose configuration with defined stereochemistry at C2', C3', and C4' positions (2R, 3S, 4R), critical for enzyme recognition [3] [9].
Table 1: Physicochemical Properties of Formycin Triphosphate
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₁₀H₁₆N₅O₁₃P₃ | - |
Exact Mass | 506.996 g/mol | - |
Elemental Composition | C 23.68%; H 3.18%; N 13.81%; O 41.01%; P 18.32% | - |
Density | 2.158 ± 0.06 g/cm³ | Predicted [7] |
pKa | 0.97 ± 0.50 | Predicted [7] |
Solubility | Soluble in DMSO | [2] |
Stability | >2 years at -20°C | Dry, dark storage [2] |
Tautomerism significantly influences FoTP's biochemical behavior. The heterocyclic base exists in equilibrium between 1H and 2H tautomeric forms, with the 1H-form (N1-protonated) predominating under physiological conditions. This tautomerism affects hydrogen-bonding patterns and base-pairing potential, distinguishing it from ATP's invariant adenine ring [8]. The triphosphate chain adopts a conformationally flexible "zig-zag" structure similar to ATP, enabling isosteric interactions with ATP-binding enzymes. Computational models predict a high density (2.158 g/cm³) and boiling point (977.3°C), though experimental validation is limited due to decomposition risks [3] [7].
FoTP serves as a biostructural mimic of ATP with critical modifications that alter its biochemical interactions. While ATP features a purine ring system, FoTP incorporates a pyrazolo[4,3-d]pyrimidine core that introduces altered electronic distribution and steric bulk. This substitution reduces the pKa of the base (predicted pKa 0.97 vs. ATP's adenine pKa ~4.2), enhancing its anionic character at physiological pH [1] [7]. The glycosidic bond angle in FoTP is rotated approximately 15° compared to ATP due to steric constraints of the fused ring system, impacting protein binding geometry [1].
Table 2: Structural and Functional Comparison of FoTP with Natural Nucleotides
Parameter | FoTP | ATP | GTP |
---|---|---|---|
Base Structure | Pyrazolo[4,3-d]pyrimidine | Purine (Adenine) | Purine (Guanine) |
Key Functional Groups | 7-amino, N1 imino | 6-amino, N1 imino | 6-carbonyl, 2-amino |
pKa (Base) | 0.97 (predicted) | 4.2 | 3.3 |
Enzymatic Kinetics | |||
• Adenylate Cyclase | Km = 220 μM [1] | Km = 220 μM [1] | Not a substrate |
• Guanylate Cyclase | Binds ATP site [4] | Native substrate | Native substrate |
• Pyruvate Carboxylase | Competitive inhibitor [6] | Native substrate | No significant binding |
Despite structural differences, FoTP demonstrates remarkable functional mimicry in enzyme systems. Kinetic studies with rat osteosarcoma adenylate cyclase revealed identical apparent Km values for FoTP and ATP (220 μM) and similar Vmax (120 pmol/min/mg protein), indicating comparable binding and catalytic efficiency [1]. This is attributed to conservation of hydrogen-bonding donors/acceptors: The 7-amino group of FoTP spatially aligns with ATP's 6-amino group, while N1 maintains imino functionality. However, FoTP exhibits divergent behavior with GTP-dependent enzymes. In guanylate cyclase, FoTP binds the ATP regulatory site but cannot substitute for GTP at the catalytic site, highlighting nucleotide-specific recognition mechanisms [4]. Chicken liver pyruvate carboxylase exemplifies strict discrimination: FoTP acts as a competitive inhibitor (Ki ~50 μM) but is catalytically incompetent, whereas sheep liver enzyme shows minimal activity with FoTP as substrate [6].
The intrinsic fluorescence of FoTP provides a powerful spectroscopic handle for studying nucleotide-protein interactions. Unlike ATP, FoTP exhibits significant fluorescence with excitation maxima at 295 nm and emission maxima at 340 nm in aqueous buffers (quantum yield Φ = 0.18) [1] [6]. This emission arises from the π→π* transition in the conjugated pyrazolopyrimidine system, which is highly sensitive to local environment. Binding to enzymes frequently enhances fluorescence intensity 2-3 fold due to restriction of intramolecular rotation and exclusion of solvent quenchers [6].
Table 3: Fluorescence Properties of Formycin Triphosphate
Parameter | Value | Conditions |
---|---|---|
Excitation Maximum | 295 nm | Phosphate buffer, pH 7.4 [1] |
Emission Maximum | 340 nm | Phosphate buffer, pH 7.4 [1] |
Quantum Yield (Φ) | 0.18 | Relative to quinine sulfate [6] |
Molar Extinction Coefficient | 8,900 M⁻¹cm⁻¹ | 295 nm [6] |
Fluorescence Lifetime | ~5 ns | Time-resolved fluorometry [6] |
FoTP's fluorescence undergoes conformationally sensitive shifts when complexed with proteins. Upon binding chicken liver pyruvate carboxylase, emission intensity increases by ~40% with a 5 nm blue shift, indicating movement to a hydrophobic environment [6]. This property enables real-time monitoring of nucleotide binding: Mg²⁺ enhances FoTP fluorescence by promoting a protein-competent conformation, while acetyl-CoA reduces intensity by inducing conformational changes that reposition the fluorophore [6]. These spectral changes provide insights into allosteric regulation mechanisms inaccessible with non-fluorescent nucleotides.
The fluorophore's stability permits development of non-radioactive enzyme assays. Reverse-phase HPLC coupled with fluorometric detection achieves sensitive quantification of cyclic FoMP (adenylate cyclase product) with 6-minute analysis time, matching radioimmunoassay accuracy within 2% [1]. This method exploits FoTP's ~70 nm Stokes shift, minimizing interference from protein autofluorescence. When complexed with terbium (Tb³⁺), FoTP forms a luminescent probe for phosphoryl transfer enzymes, exhibiting time-resolved emission useful in high-throughput screening [2].
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